

Application Notes and Protocols: Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine

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Compound of Interest

Compound Name: 2,3-Dihydrofuro[2,3-c]pyridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the **2,3-dihydrofuro[2,3-c]pyridine** scaffold, a key heterocyclic core found in various biologically active molecules. The described methodology is based on a multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one, as reported in the scientific literature.

Introduction

The furo[2,3-c]pyridine core and its partially saturated derivatives, such as **2,3-dihydrofuro[2,3-c]pyridines**, are of significant interest in medicinal chemistry. These scaffolds are present in compounds with a range of therapeutic applications, including potential antipsychotic agents and HIV-1 protease inhibitors. The synthesis of these structures is a key step in the discovery and development of new drugs. This protocol details a reproducible, multi-step synthesis to obtain a substituted **2,3-dihydrofuro[2,3-c]pyridine**.

Experimental Protocols

This synthesis involves a five-step process starting from N-benzenesulfonylpiperidin-4-one. Each step is detailed below.

Step 1: Synthesis of Ethyl 2-(1-(phenylsulfonyl)piperidin-4-ylidene)acetate

- To a solution of N-benzenesulfonylpiperidin-4-one (1.0 eq) in chloroform (CHCl_3), add (carbethoxymethylene)triphenylphosphorane ($\text{Ph}_3\text{P}=\text{CHCO}_2\text{Et}$) (1.1 eq).
- Reflux the reaction mixture for 10 hours.
- Cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the α,β -unsaturated ester.

Step 2: Synthesis of Ethyl 2-(1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetate

- Dissolve the α,β -unsaturated ester from Step 1 in tetrahydrofuran (THF).
- Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
- Reflux the mixture for 10 hours to induce deconjugation.
- After cooling, quench the reaction and extract the product.
- Purify by column chromatography to obtain the β,γ -unsaturated ester 3.

Step 3: Synthesis of (1-(phenylsulfonyl)-1,2,3,4-tetrahydropyridin-4-yl)acetic acid

- To a solution of the β,γ -unsaturated ester 3 in THF, add a 2N aqueous solution of sodium hydroxide (NaOH).
- Reflux the mixture for 15 hours to facilitate hydrolysis.
- Acidify the reaction mixture with 2N HCl and extract the product with an organic solvent.
- Dry the organic layer and concentrate to yield the carboxylic acid, which is used in the next step without further purification.

Step 4: Synthesis of 4-(phenylselanyl)-1-(phenylsulfonyl)-3,3a,4,5,6,7-hexahydro-2H-furo[2,3-c]pyridin-2-one

- Dissolve the carboxylic acid from Step 3 in THF.

- Add phenylselenenyl chloride (PhSeCl) (1.1 eq) at room temperature and stir for 2 hours.
- Isolate the resulting selenolactone 4 after an appropriate workup and purification.

Step 5: Synthesis of 1-(phenylsulfonyl)-3,3a,6,7-tetrahydro-2H-furo[2,3-c]pyridin-2-one

- To a solution of the selenolactone 4 in THF, add sodium periodate (NaIO₄) (1.5 eq).
- Stir the reaction at room temperature for 2 hours to effect oxidative dehydroselenylation.
- Purify the product by column chromatography to yield the α,β -unsaturated lactone 5.

Step 6: Synthesis of 1-(phenylsulfonyl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyridine

- Cool a solution of the α,β -unsaturated lactone 5 in THF to 0 °C (ice bath).
- Add diisobutylaluminium hydride (DIBALH) (1.1 eq) dropwise.
- Stir the reaction at 0 °C for 5 hours.
- Quench the reaction by the addition of 2N HCl.
- Extract the product and purify by column chromatography to obtain the final **2,3-dihydrofuro[2,3-c]pyridine** derivative 6.

Data Presentation

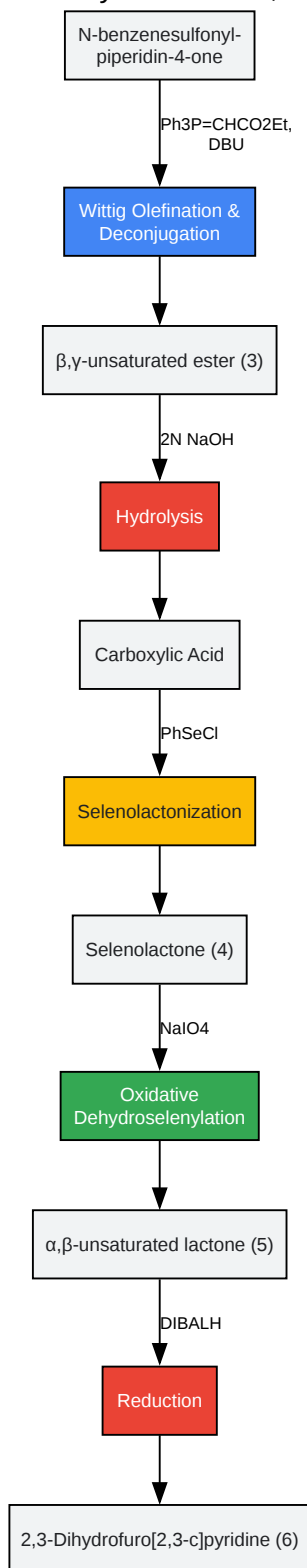
The following table summarizes the key quantitative data for the synthesis of the **2,3-dihydrofuro[2,3-c]pyridine** derivative 6.

Step	Product	Starting Material	Key Reagents	Solvent	Reaction Time	Temperature	Yield (%)
1 & 2	β,γ -unsaturated ester (3)	N-benzene sulfonylpyridin-4-one	1. $\text{Ph}_3\text{P}=\text{C}(\text{HCO}_2\text{Et})_2$ 2. DBU	1. CHCl_3 2. THF	1. 10 h 2. 10 h	Reflux	70 (two steps)
3 & 4	Selenolactone (4)	β,γ -unsaturated ester (3)	1. 2N NaOH 2. PhSeCl	THF	1. 15 h 2. 2 h	1. Reflux 2. rt	89 (two steps)
5	α,β -unsaturated lactone (5)	Selenolactone (4)	NaIO_4	THF	2 h	rt	95
6	2,3-dihydrofur[2,3-c]pyridine (6)	α,β -unsaturated lactone (5)	DIBALH, 2N HCl	THF	5 h	0 °C	87

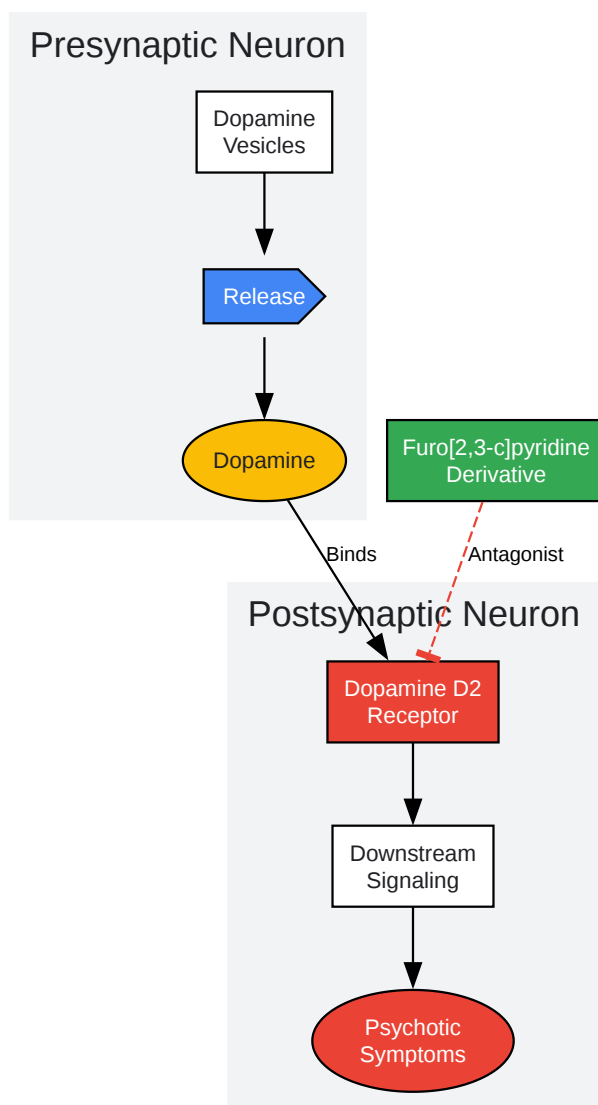
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis and a relevant biological signaling pathway.

Experimental Workflow for the Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine

[Click to download full resolution via product page](#)Caption: Synthetic route to a **2,3-dihydrofuro[2,3-c]pyridine** derivative.

Potential Signaling Pathway Inhibition by Furo[2,3-c]pyridine Derivatives



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Caption: Antagonism of Dopamine D2 receptors by furo[2,3-c]pyridine derivatives.

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